4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)-
Description
The compound 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- (hereafter referred to as the "target compound") is a benzopyran-4-one derivative characterized by:
- Core structure: A 4H-1-benzopyran-4-one skeleton, a bicyclic system with a chromone backbone.
- Substituents: 7-Acetyloxy group: An acetate ester at position 7, which may act as a prodrug moiety, hydrolyzing to a hydroxyl group in vivo. 3-(3-Methylphenoxy) group: A phenoxy substituent with a methyl group at the meta position on the aromatic ring.
Substituents like acetyloxy and phenoxy groups are common in bioactive molecules, influencing solubility, stability, and receptor interactions .
Properties
CAS No. |
137988-13-7 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C18H14O5/c1-11-4-3-5-13(8-11)23-17-10-21-16-9-14(22-12(2)19)6-7-15(16)18(17)20/h3-10H,1-2H3 |
InChI Key |
UCMILQIHQGWDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4H-1-benzopyran-4-one and 3-methylphenol.
Acetylation: The hydroxyl group at the 7th position of the benzopyran ring is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Etherification: The 3-methylphenol is then reacted with the acetylated benzopyran derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research indicates that compounds in the benzopyran family exhibit significant antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that 4H-1-Benzopyran-4-one derivatives can scavenge free radicals effectively, making them candidates for further development as therapeutic agents against oxidative stress-related conditions .
2. Anticancer Properties
There is growing interest in the anticancer potential of flavonoids and their derivatives. Preliminary studies suggest that 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Further investigations are needed to elucidate the specific pathways involved and to assess its efficacy in vivo .
3. Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Compounds derived from benzopyran have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that 4H-1-Benzopyran-4-one may be useful in treating inflammatory conditions such as arthritis or cardiovascular diseases .
Agricultural Applications
1. Plant Growth Regulators
Benzopyran derivatives have been explored as plant growth regulators. Their ability to influence plant metabolism can enhance growth rates and yield in crops. Research indicates that these compounds may promote root development and improve resistance to environmental stressors .
2. Pesticidal Properties
The compound's structure suggests potential pesticidal activity. Initial studies have shown that certain derivatives can act against pests by disrupting their metabolic processes. This opens avenues for developing eco-friendly pesticides that minimize harm to non-target organisms .
Materials Science Applications
1. Photonic Materials
The unique optical properties of benzopyran compounds make them suitable for applications in photonics. They can be incorporated into materials for light-emitting devices or sensors due to their ability to absorb and emit light at specific wavelengths .
2. Polymer Additives
Incorporating 4H-1-Benzopyran-4-one into polymer matrices may enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for automotive and aerospace industries .
Case Studies
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs primarily in its substituents. Key comparisons include:
Table 1: Substituent Variations and Molecular Properties
*Molecular formula estimated based on structural analogs.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methylphenoxy group (electron-donating) may reduce reactivity compared to electron-withdrawing substituents like chlorine ().
- Lipophilicity : The methyl group increases lipophilicity compared to polar methoxy () or hydrophilic hydroxyl groups ().
Physical Properties
Melting points and solubility data for the target compound are unavailable, but trends from analogs suggest:
- Melting Points: Compounds with bulky substituents (e.g., 3,4-dichlorobenzoyl in c) exhibit higher melting points (164–178°C) due to enhanced crystal packing . The target compound’s 3-methylphenoxy group may lower melting points compared to halogenated analogs.
- Solubility: Acetyloxy groups generally improve solubility in organic solvents, while methylphenoxy may reduce aqueous solubility compared to methoxy analogs .
Biological Activity
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)-, commonly referred to by its chemical structure or CAS number 137988-13-7, is a compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- is with a molar mass of approximately 310.3 g/mol. The compound features a benzopyran core with acetoxy and phenoxy substituents that influence its biological activity.
Anti-inflammatory Activity
Research has indicated that derivatives of benzopyran compounds exhibit significant anti-inflammatory properties. A study demonstrated that certain benzopyran derivatives could inhibit pro-inflammatory cytokines and reduce edema in animal models. Specifically, these compounds were shown to modulate the NF-kB signaling pathway, which is crucial in inflammatory responses .
Anticancer Properties
The potential anticancer activity of 4H-1-Benzopyran-4-one derivatives has been investigated in several studies. For instance, compounds similar to 4H-1-Benzopyran-4-one have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-kB signaling | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Antioxidant | Scavenging free radicals |
Case Studies
- Uterotrophic Activity : A study assessed the uterotrophic effects of various benzopyran derivatives on mature female albino rats. The results indicated that some derivatives exhibited significant uterotrophic activity, suggesting potential applications in reproductive health .
- Antifertility Effects : Another investigation focused on the antifertility effects of benzopyran derivatives. The study revealed that certain compounds displayed antiimplantation activities, indicating their potential use as contraceptive agents .
The biological activities of 4H-1-Benzopyran-4-one are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes.
- Modulation of Gene Expression : It can alter the expression levels of genes associated with cell proliferation and apoptosis.
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, reducing oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
